molecular formula C9H6FNOS B1307609 4-Fluorophenacyl thiocyanate CAS No. 43045-16-5

4-Fluorophenacyl thiocyanate

Cat. No. B1307609
CAS RN: 43045-16-5
M. Wt: 195.22 g/mol
InChI Key: QPMSZJFCYAQUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenacyl thiocyanate is a chemical compound with the molecular formula C9H6FNOS . It is commonly used as a starting compound for the synthesis of photoactivatable molecules.


Synthesis Analysis

The synthesis of 4-Fluorophenacyl thiocyanate involves the reaction of Potassium thiocyanate and 2-Bromo-4’-fluoroacetophenone . Thiocyanate synthesis can also be achieved by C-S coupling or substitution .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenacyl thiocyanate consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .


Physical And Chemical Properties Analysis

4-Fluorophenacyl thiocyanate is a white crystalline powder. It has a molecular weight of 195.2100 g/mol .

Scientific Research Applications

4-Fluorophenacyl Thiocyanate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Fluorescent Dyes: 4-Fluorophenacyl thiocyanate (4-FPTC) is commonly used as a reagent in the synthesis of fluorescent dyes. These dyes have a wide range of applications, including biological imaging and the development of sensors that can detect specific molecules or ions.

Labeling of Proteins: In biochemistry, 4-FPTC is utilized for labeling proteins. This process is crucial for studying protein interactions, structures, and functions, which can lead to significant discoveries in understanding biological processes and diseases.

Antibacterial and Antiparasitic Applications: Thiocyanate derivatives, including 4-FPTC, exhibit antibacterial and antiparasitic activities. These properties make them valuable in the development of new treatments for infections caused by bacteria or parasites .

Anticancer Activities: Research has shown that thiocyanate derivatives can also have anticancer effects. The introduction of SCN groups into parent molecules to construct SCN-containing small organic molecules is a promising area in cancer research .

Wastewater Treatment: Thiocyanates are involved in the treatment of industrial wastewater containing thiocyanate. The degradation process of thiocyanate by microbes is an area of active research, providing theoretical guidance for practical application in environmental remediation .

Synthetic Drugs and Bioactive Molecules: The presence of thiocyanates in natural products and synthetic drugs highlights their importance in pharmacology. The creation of sulfur-containing compounds through thiocyanation reactions is a key area in drug development .

Green Chemistry and Sustainable Practices: Advancements in photochemical and electrochemically induced thiocyanation strategies are contributing to the evolution of green and sustainable chemistry practices. These methods are important for creating various bonds essential in organic synthesis .

Mechanism of Action

Thiocyanate is a potent competitive inhibitor of the thyroid sodium-iodide symporter . Since thiocyanates will decrease iodide transport into the thyroid follicular cell, they will decrease the amount of thyroxine produced by the thyroid gland .

Safety and Hazards

4-Fluorophenacyl thiocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable, causes skin irritation, may cause respiratory irritation, causes serious eye irritation, and is fatal if inhaled .

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSZJFCYAQUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400756
Record name 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenacyl thiocyanate

CAS RN

43045-16-5
Record name 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (46 mmol) of 2-bromo-1-(4-fluorophenyl)ethanone and 3.74 g (46 mmol) of sodium thiocyanate were stirred in 80 ml ethanol at 50° C. for 2 h. After addition of water the separated solid was isolated by filtration, washed and dried. Yield: 8.96 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-1-(4-fluorophenyl)ethanone (5.00 g, 23.0 mmol) and potassium thiocyanate (2.24 g, 23.0 mmol) in ethanol (50 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, water (60 ml) was poured into the reaction solution, and a crystal was separated by filtration, which was washed with 50% aqueous ethanol solution to give the desired product (3.71 g, 82.5%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
82.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.